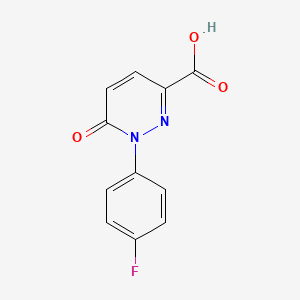
1-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid is a heterocyclic compound featuring a pyridazine ring substituted with a fluorophenyl group and a carboxylic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid typically involves the following steps:
Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the pyridazine intermediate.
Carboxylation: The carboxylic acid group is often introduced through carboxylation reactions, such as the reaction of the pyridazine derivative with carbon dioxide under high pressure and temperature.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts can enhance efficiency.
化学反応の分析
Types of Reactions: 1-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazine N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorophenyl ring and the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions (e.g., acidic, basic, or neutral).
Major Products:
Oxidation Products: Pyridazine N-oxides.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted pyridazine and fluorophenyl derivatives.
科学的研究の応用
1-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
類似化合物との比較
- 1-(4-Chlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
- 1-(4-Bromophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
- 1-(4-Methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
Comparison: 1-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to its chloro, bromo, and methyl analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
生物活性
1-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid (commonly referred to as "compound") is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.
- Chemical Formula : C11H7FN2O3
- Molecular Weight : 234.19 g/mol
- IUPAC Name : 1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylic acid
- CAS Number : 926238-43-9
- Appearance : Powder
Biological Activity Overview
The biological activities of the compound have been explored in various studies, particularly focusing on its cytotoxic effects against cancer cell lines and its potential as an anti-inflammatory agent.
Cytotoxic Activity
Research indicates that this compound exhibits significant cytotoxicity against several human cancer cell lines. The following table summarizes the IC50 values reported in different studies:
These values suggest that the compound is particularly effective in inhibiting the growth of liver and stomach cancer cells.
The mechanism by which this compound exerts its cytotoxic effects appears to involve the induction of apoptosis and cell cycle arrest. Specifically, it has been shown to:
- Induce expression of cyclin-dependent kinase (CDK) inhibitors such as p21^Cip1/Waf1, leading to cell cycle arrest at the G2/M phase.
- Down-regulate cyclin B1 and CDK1 expression, which are critical for cell cycle progression .
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in preclinical models:
- In Vivo Studies :
- Structure-Activity Relationship (SAR) :
- Selectivity Profiling :
Safety Profile
While promising in terms of efficacy, safety data for this compound is limited. Preliminary assessments indicate that it may cause skin irritation and is harmful if ingested . Further toxicological studies are needed to fully understand its safety profile.
特性
IUPAC Name |
1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O3/c12-7-1-3-8(4-2-7)14-10(15)6-5-9(13-14)11(16)17/h1-6H,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNHLEFHDAHNXIU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C=CC(=N2)C(=O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














